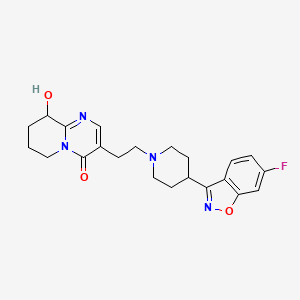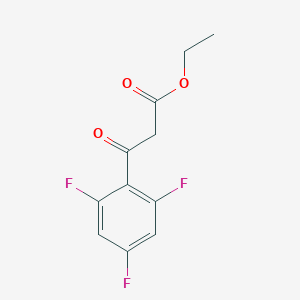
3-Hydroxy Carbamazepine beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy Carbamazepine beta-D-Glucuronide is a metabolite of 3-Hydroxy Carbamazepine, which is used in the treatment of pain associated with trigeminal neuralgia. This compound is a glucuronide conjugate, which means it is formed by the addition of glucuronic acid to 3-Hydroxy Carbamazepine. This process enhances the solubility and excretion of the compound from the body.
Méthodes De Préparation
The synthesis of 3-Hydroxy Carbamazepine beta-D-Glucuronide involves the glucuronidation of 3-Hydroxy Carbamazepine. This reaction typically occurs in the liver, where the enzyme UDP-glucuronosyltransferase catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to 3-Hydroxy Carbamazepine. Industrial production methods may involve the use of microbial or enzymatic systems to achieve this transformation efficiently.
Analyse Des Réactions Chimiques
3-Hydroxy Carbamazepine beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles like hydroxide ions or halide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative .
Applications De Recherche Scientifique
3-Hydroxy Carbamazepine beta-D-Glucuronide has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism and excretion of 3-Hydroxy Carbamazepine.
Biology: It is used in studies of drug metabolism and pharmacokinetics to understand how the body processes and eliminates 3-Hydroxy Carbamazepine.
Medicine: It is used in clinical research to monitor the levels of 3-Hydroxy Carbamazepine and its metabolites in patients undergoing treatment for trigeminal neuralgia.
Industry: It is used in the pharmaceutical industry to develop and optimize formulations of 3-Hydroxy Carbamazepine
Mécanisme D'action
The mechanism of action of 3-Hydroxy Carbamazepine beta-D-Glucuronide involves its conversion back to 3-Hydroxy Carbamazepine, which then exerts its effects by inhibiting sodium channel firing. This inhibition reduces the polysynaptic nerve response and helps control seizure activity . The molecular targets and pathways involved include voltage-gated sodium channels and the limbic system .
Comparaison Avec Des Composés Similaires
3-Hydroxy Carbamazepine beta-D-Glucuronide is unique compared to other similar compounds due to its specific glucuronide conjugation, which enhances its solubility and excretion. Similar compounds include:
Carbamazepine: The parent compound, used to treat seizures and trigeminal neuralgia.
Oxcarbazepine: A derivative of carbamazepine with a similar mechanism of action but different metabolic pathways.
Eslicarbazepine acetate: Another derivative with improved pharmacokinetic properties and fewer side effects
These compounds share similar therapeutic uses but differ in their metabolic pathways and pharmacokinetic profiles, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C21H20N2O8 |
|---|---|
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-(11-carbamoylbenzo[b][1]benzazepin-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20N2O8/c22-21(29)23-13-4-2-1-3-10(13)5-6-11-7-8-12(9-14(11)23)30-20-17(26)15(24)16(25)18(31-20)19(27)28/h1-9,15-18,20,24-26H,(H2,22,29)(H,27,28)/t15-,16-,17+,18-,20+/m0/s1 |
Clé InChI |
NAXZOCXVDWEFKO-HBWRTXEVSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC3=C(N2C(=O)N)C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C(N2C(=O)N)C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)



![8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13838916.png)






